molecular formula C8H9N7O4 B10973621 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B10973621
M. Wt: 267.20 g/mol
InChI Key: KXVPFDYNBLEYQX-UHFFFAOYSA-N
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Description

N-(4-NITRO-1H-PYRAZOL-5-YL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINE: is a synthetic organic compound characterized by the presence of nitro-substituted pyrazole rings. Compounds with pyrazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITRO-1H-PYRAZOL-5-YL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 4-nitro-1H-pyrazole through the reaction of hydrazine with a suitable β-diketone under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with an appropriate alkyl halide to introduce the ethylamine group.

    Coupling Reaction: Finally, the two pyrazole rings are coupled through a nucleophilic substitution reaction to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.

    Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

    Coupling: Reagents like diazonium salts or organometallic compounds can be used in the presence of catalysts.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives.

    Coupling: Complex polycyclic structures.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Probes: The compound can be used as a probe to study biological pathways and enzyme activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of N-(4-NITRO-1H-PYRAZOL-5-YL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole: A simpler analog with similar chemical properties.

    N-(4-Nitro-1H-pyrazol-1-yl)ethylamine: A related compound with one pyrazole ring.

    N,N’-Bis(4-nitro-1H-pyrazol-1-yl)ethane: A compound with a similar structure but different connectivity.

Uniqueness

N-(4-NITRO-1H-PYRAZOL-5-YL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to its specific arrangement of nitro-substituted pyrazole rings and the ethylamine linker, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H9N7O4

Molecular Weight

267.20 g/mol

IUPAC Name

4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]-1H-pyrazol-5-amine

InChI

InChI=1S/C8H9N7O4/c16-14(17)6-3-11-13(5-6)2-1-9-8-7(15(18)19)4-10-12-8/h3-5H,1-2H2,(H2,9,10,12)

InChI Key

KXVPFDYNBLEYQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCNC2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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